5-Bromo-4-sec-butylpyrimidine
Description
5-Bromo-4-sec-butylpyrimidine (CAS: 951884-30-3) is a brominated pyrimidine derivative with a sec-butyl substituent at the 4-position. It is commercially available at 98% purity (HC-6073, MFCD09800932) and serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research . Its structure combines a pyrimidine ring—a six-membered aromatic heterocycle with two nitrogen atoms—with a bromine atom at the 5-position and a branched sec-butyl group at the 4-position. This substitution pattern influences its electronic properties, solubility, and reactivity in cross-coupling or nucleophilic substitution reactions.
Properties
IUPAC Name |
5-bromo-4-butan-2-ylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2/c1-3-6(2)8-7(9)4-10-5-11-8/h4-6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXYSMMNJSYBORC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=NC=NC=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00656900 | |
| Record name | 5-Bromo-4-(butan-2-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00656900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
951884-30-3 | |
| Record name | 5-Bromo-4-(1-methylpropyl)pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951884-30-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-4-(butan-2-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00656900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
5-Bromo-4-sec-butylpyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activities, including anti-inflammatory, antibacterial, and other therapeutic effects, supported by relevant data and case studies.
- Molecular Formula : CHBrN
- Molecular Weight : 215.1 g/mol
- CAS Number : 951884-30-3
Biological Activity Overview
The compound has been studied for various biological activities, including:
- Anti-inflammatory Effects
- Antibacterial Properties
- Potential Anticancer Activity
Anti-inflammatory Activity
Recent studies indicate that this compound exhibits significant anti-inflammatory properties. It has been evaluated for its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process.
In Vitro Studies
In vitro assays demonstrated that this compound effectively inhibits COX-2 activity, which is associated with reduced inflammation. The IC values for various pyrimidine derivatives have shown promising results, with some derivatives achieving values comparable to standard anti-inflammatory drugs like celecoxib.
| Compound | COX-1 IC (μM) | COX-2 IC (μM) |
|---|---|---|
| This compound | 19.45 ± 0.07 | 23.8 ± 0.20 |
| Celecoxib | 0.04 ± 0.01 | 0.04 ± 0.01 |
This data suggests that while the compound shows activity against COX-2, it may require further optimization to enhance selectivity and potency.
In Vivo Studies
In vivo studies using carrageenan-induced paw edema models have demonstrated that the compound significantly reduces inflammation, with effective doses (ED) comparable to indomethacin, a well-known anti-inflammatory drug.
Antibacterial Activity
This compound has also been investigated for its antibacterial properties against various bacterial strains. Preliminary results indicate that it possesses moderate antibacterial activity, making it a candidate for further exploration in antimicrobial therapy.
Case Studies and Research Findings
-
Synthesis and Evaluation of Pyrimidine Derivatives :
A study focused on synthesizing various pyrimidine derivatives, including this compound, evaluated their structure–activity relationships (SARs). The findings indicated that modifications to the pyrimidine ring could enhance biological activity against inflammation and infection . -
Mechanistic Insights :
Research into the mechanism of action revealed that the compound may exert its effects by modulating inflammatory pathways and inhibiting key enzymes involved in the inflammatory response . This suggests potential applications in treating inflammatory diseases. -
Comparative Studies :
Comparative studies with other known compounds highlighted that certain structural features of this compound contribute to its biological activity, emphasizing the importance of SAR in drug design .
Scientific Research Applications
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of pyrimidine derivatives, including 5-bromo-4-sec-butylpyrimidine. Research indicates that certain substituted pyrimidines exhibit significant inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. For instance, compounds structurally related to this compound demonstrated IC50 values comparable to established anti-inflammatory drugs like celecoxib, suggesting a promising therapeutic application in treating inflammatory conditions .
Anticancer Properties
The compound has been investigated for its anticancer properties, particularly as part of pyrrolopyrimidine derivatives that target specific tyrosine kinases involved in cancer progression. These derivatives have shown promise as anti-cancer agents due to their ability to inhibit tumor growth and metastasis . The structure-activity relationship (SAR) studies indicate that modifications on the pyrimidine ring can enhance its potency against various cancer cell lines.
Synthesis of Novel Compounds
This compound serves as a versatile building block in the synthesis of more complex molecules. It has been utilized in the development of various heterocyclic compounds with potential pharmacological activities, including antiviral and antimicrobial agents. The bromine atom facilitates nucleophilic substitution reactions, allowing for further functionalization .
Material Science Applications
In material science, this compound is explored for its potential use in developing new polymers and materials with specific electronic or optical properties. Its ability to act as a monomer or co-monomer can lead to the creation of advanced materials for applications in electronics and photonics.
Case Study 1: Anti-inflammatory Screening
A study evaluated several pyrimidine derivatives for their anti-inflammatory effects using carrageenan-induced paw edema models in rats. The results indicated that compounds related to this compound exhibited significant reductions in edema comparable to indomethacin, a standard anti-inflammatory drug .
| Compound | ED50 (μM) | Comparison Drug | ED50 (μM) |
|---|---|---|---|
| This compound | 8.23 | Indomethacin | 9.17 |
Case Study 2: Anticancer Activity
Research on pyrrolopyrimidine derivatives showed that modifications at the 4-position significantly enhanced their activity against various cancer cell lines. For example, derivatives containing the sec-butyl group exhibited improved selectivity and potency against specific tyrosine kinases associated with tumor growth .
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrimidine Derivatives
Substituent Effects and Structural Analogues
The bromine atom and alkyl/aryl substituents on pyrimidine rings significantly alter physicochemical properties and applications. Below is a comparative analysis of key analogues:
Table 1: Structural and Functional Comparison of 5-Bromo-4-sec-butylpyrimidine Analogues
Crystallographic and Conformational Insights
X-ray studies on analogues like 5-Bromo-2-chloropyrimidin-4-amine reveal bond lengths (C-Br: ~1.89 Å) and angles consistent with pyrimidine derivatives, suggesting predictable geometric trends for sec-butyl variants .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
